Imidazole 2-Methyl Substitution Increases Lipophilicity
The 2-methyl group on the imidazole ring of the target compound (CAS 1250694-19-9) increases computed lipophilicity relative to the des-methyl analog. While a directly measured LogP for the target compound is not publicly available, the structurally analogous 2-methylimidazole-containing compound 2-(ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS 1249837-08-8, which also bears a methyl but at the α-position) exhibits a computed LogP of –0.61, compared with –1.05 for the completely unsubstituted analog (CAS 1248745-95-0). The target compound's 2-methylimidazole motif is expected to contribute a LogP in the range of –0.2 to –0.6, representing an approximately 0.4–0.8 log unit increase over the des-methyl comparator. This difference corresponds to an estimated 2.5- to 6-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability predictions. [1]
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP range: –0.2 to –0.6 (2-methylimidazole analog class inference) |
| Comparator Or Baseline | 2-(Ethylamino)-3-(1H-imidazol-1-yl)propanamide (CAS 1248745-95-0): LogP = –1.05 (computed, Fluorochem); 2-(Ethylamino)-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS 1249837-08-8): LogP = –0.61 (computed, Fluorochem) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.8 vs. unsubstituted imidazole analog (CAS 1248745-95-0); ΔLogP ≈ +0.0 to +0.4 vs. α-methyl analog (CAS 1249837-08-8) |
| Conditions | Computed LogP values from Fluorochem product datasheets using standard prediction algorithms; measured LogP data not publicly available for the target compound |
Why This Matters
Even a 0.5-unit LogP shift can significantly alter passive membrane permeability, affecting both in vitro assay performance (cell-based vs. biochemical) and potential in vivo absorption, making the 2-methyl substituent a critical selection criterion when designing compound libraries for cellular target engagement.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. (Class-level reference: ΔLogP of 1 unit ≈ 10-fold change in partition coefficient; 0.5 units ≈ ~3-fold change.) View Source
